molecular formula C13H18N4OS B12230845 1-Cyclopropanecarbonyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine

1-Cyclopropanecarbonyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine

Cat. No.: B12230845
M. Wt: 278.38 g/mol
InChI Key: YTXGILYCNBZUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropanecarbonyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine is a complex organic compound that features a unique combination of cyclopropane, thiadiazole, and piperazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of cyclopropanecarbonyl chloride with piperazine to form an intermediate, which is then reacted with 5-cyclopropyl-1,3,4-thiadiazole-2-amine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

  • **Sub

Properties

Molecular Formula

C13H18N4OS

Molecular Weight

278.38 g/mol

IUPAC Name

cyclopropyl-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C13H18N4OS/c18-12(10-3-4-10)16-5-7-17(8-6-16)13-15-14-11(19-13)9-1-2-9/h9-10H,1-8H2

InChI Key

YTXGILYCNBZUIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCN(CC3)C(=O)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.